

Spectroscopic Profile of (6RS)-Mefox: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (6RS)-Mefox

Cat. No.: B608964

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the available spectroscopic data for **(6RS)-Mefox**, a pyrazino-s-triazine derivative. The focus is on mass spectrometry (MS) and nuclear magnetic resonance (NMR) data. Due to the limited public availability of experimental spectra, this guide summarizes key quantitative data from existing literature and provides a general framework for the spectroscopic analysis of this compound.

Mass Spectrometry Data

Mass spectrometry data is crucial for the confirmation of the molecular weight and identification of **(6RS)-Mefox**. The key quantitative data derived from literature and chemical databases are presented below.

Parameter	Value	Source
Molecular Formula	C ₂₀ H ₂₃ N ₇ O ₇	PubChem
Molecular Weight	473.4 g/mol	PubChem
Monoisotopic Mass	473.16589610 Da	PubChem
LC-MS/MS Transition	m/z 474 → 284	--INVALID-LINK--

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Mefox Detection

This protocol is adapted from established methods for the analysis of folate vitamers and their degradation products in biological matrices.

1. Sample Preparation:

- For serum samples, a protein precipitation step is typically employed. An acidic solution (e.g., 0.1% formic acid in acetonitrile) is added to the serum to precipitate proteins.
- The sample is vortexed and then centrifuged to pellet the precipitated proteins.
- The supernatant, containing the analyte of interest, is collected for analysis.

2. Chromatographic Separation:

- A reverse-phase C18 column is commonly used for separation.
- A gradient elution with a mobile phase consisting of an aqueous component with an acid modifier (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol) is employed to separate Mefox from other matrix components.

3. Mass Spectrometric Detection:

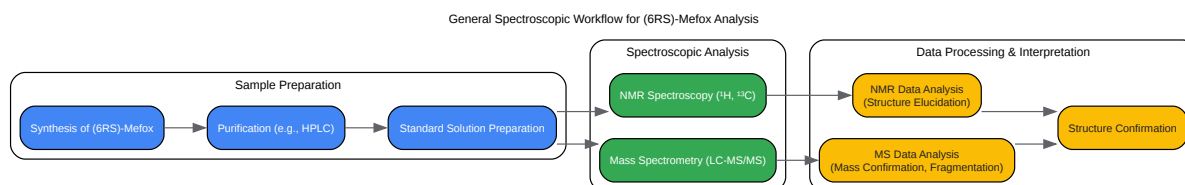
- A triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI) is used.
- The instrument is set to Multiple Reaction Monitoring (MRM) mode to detect the specific transition for Mefox (m/z 474 \rightarrow 284).

Nuclear Magnetic Resonance (NMR) Data

As of the latest literature search, detailed experimental ^1H and ^{13}C NMR spectra for **(6RS)-Mefox** are not publicly available. The characterization of related pyrazino-s-triazine derivatives and folic acid degradation products has been reported, but specific chemical shift assignments for **(6RS)-Mefox** have not been published.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a compound such as **(6RS)-Mefox**.



[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the key stages in the spectroscopic analysis of **(6RS)-Mefox**.

- To cite this document: BenchChem. [Spectroscopic Profile of (6RS)-Mefox: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b608964#spectroscopic-data-for-6rs-mefox-nmr-ms\]](https://www.benchchem.com/product/b608964#spectroscopic-data-for-6rs-mefox-nmr-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com